molecular formula C13H12N2O3 B8786758 3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo-

3-Quinolinecarbonitrile, 6-ethoxy-1,4-dihydro-7-methoxy-4-oxo-

Cat. No. B8786758
M. Wt: 244.25 g/mol
InChI Key: MQGQSQDWNVXHPH-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A mixture of 7.95 g (32.6 mmol) of 6-ethoxy-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile and 50 mL of phosphorous oxychloride was refluxed for 3 h 40 min. The phosphorous oxychloride was removed in vacuo and the residue was slurried with ice water. Solid NaHCO3 was added (pH8) and the product was collected by filtration, washed well with water and dried in vacuo (40° C.). The yield was 7.75 g of 4-chloro-6-ethoxy-7-methoxyquinoline-3-carbonitrile as a tan solid: mass spectrum (electrospray, m/e): M+H 262.8, 264.8.
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[NH:10][CH:9]=[C:8]([C:16]#[N:17])[C:7]2=O)[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:7]1[C:6]2[C:11](=[CH:12][C:13]([O:14][CH3:15])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)[N:10]=[CH:9][C:8]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
C(C)OC=1C=C2C(C(=CNC2=CC1OC)C#N)=O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The phosphorous oxychloride was removed in vacuo
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added (pH8)
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo (40° C.)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OCC)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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